Des-N-ethyl 3,5-dimethylacetildenafil

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

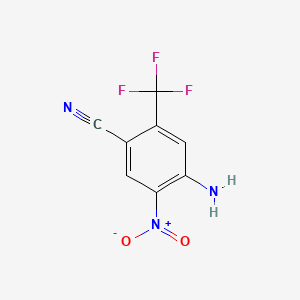

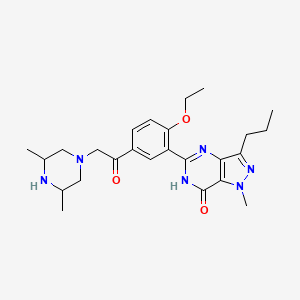

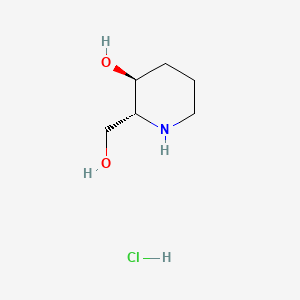

Des-N-ethyl 3,5-dimethylacetildenafil is a compound with the molecular formula C25H34N6O3 and a molecular weight of 466.58 . It is a member of the Sildenafil API family and is categorized as an impurity reference material . It is used as a research tool that can be used as an activator or ligand to study the function of receptors and ion channels . It also has potential in the treatment of cardiovascular diseases .

Molecular Structure Analysis

The molecular structure of Des-N-ethyl 3,5-dimethylacetildenafil is complex, with a topological polar surface area of 101 Ų . It has a rotatable bond count of 8 . The exact mass and monoisotopic mass of the compound are both 466.26923897 g/mol .Physical And Chemical Properties Analysis

Des-N-ethyl 3,5-dimethylacetildenafil has a molecular weight of 466.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The compound has a complexity of 766 .Scientific Research Applications

1. Structural Identification and Comparison

Des-N-ethyl 3,5-dimethylacetildenafil, known as dimethylacetildenafil, has been identified as a new sildenafil analogue added illicitly to dietary supplements aimed at enhancing sexual function. The structure is characterized by the inclusion of a dimethyl group in acetildenafil, and it's particularly noted for the ethyl substitution at the 4-position of the piperazine ring being replaced by a 3,5-dimethyl substitution. This compound was isolated, identified, and structurally compared with acetildenafil, marking its first identification and characterization in scientific research (Göker, Coşkun, & Alp, 2010).

2. Analytical Method Development

The development and validation of analytical methods for sildenafil and its analogues, like Des-N-ethyl 3,5-dimethylacetildenafil, are crucial in various scientific fields including pharmacology and toxicology. For instance, a method for the quantification of sildenafil and its metabolite N-desmethyl sildenafil in human plasma was developed, indicating the importance of accurately measuring these compounds for therapy optimization and pharmacokinetic studies. Such methods are essential in the broader context of analyzing and quantifying sildenafil analogues in biological samples (Simiele et al., 2015).

3. Pharmacological Studies and Clinical Implications

Sildenafil and its analogues have been the focus of various pharmacological studies due to their significant clinical implications. For instance, sildenafil, closely related to Des-N-ethyl 3,5-dimethylacetildenafil, has been studied for its cardioprotective effects against ischemia/reperfusion injury in the heart. These studies suggest potential clinical applications for sildenafil analogues in treating conditions like pulmonary arterial hypertension and endothelial dysfunction. The exploration of these effects demonstrates the therapeutic potential of sildenafil analogues in cardiovascular diseases (Kukreja et al., 2005).

Mechanism of Action

Target of Action

Des-N-ethyl 3,5-dimethylacetildenafil, also known as 5-[5-[2-(3,5-Dimethylpiperazin-1-yl)acetyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one, is a compound that primarily targets the phosphodiesterase type 5 (PDE5) enzyme . PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in vasodilation and smooth muscle relaxation .

Mode of Action

The compound acts as a PDE5 inhibitor . By inhibiting PDE5, it prevents the degradation of cGMP, leading to an increase in cGMP levels . The elevated cGMP levels then promote vasodilation and smooth muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide (NO)-cGMP pathway . In this pathway, NO activates the enzyme guanylate cyclase, which in turn increases the production of cGMP . As mentioned earlier, cGMP promotes vasodilation and smooth muscle relaxation . By inhibiting PDE5, the compound prolongs the action of cGMP, enhancing the effects of the NO-cGMP pathway .

Pharmacokinetics

Like other pde5 inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration .

Result of Action

The inhibition of PDE5 and the subsequent increase in cGMP levels result in vasodilation and smooth muscle relaxation . This can lead to various physiological effects, depending on the specific tissues where PDE5 is inhibited .

Action Environment

The action, efficacy, and stability of Des-N-ethyl 3,5-dimethylacetildenafil can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, sex, and health status .

properties

IUPAC Name |

5-[5-[2-(3,5-dimethylpiperazin-1-yl)acetyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3/c1-6-8-19-22-23(30(5)29-19)25(33)28-24(27-22)18-11-17(9-10-21(18)34-7-2)20(32)14-31-12-15(3)26-16(4)13-31/h9-11,15-16,26H,6-8,12-14H2,1-5H3,(H,27,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCRGTBWSIWENP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CC(NC(C4)C)C)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Des-N-ethyl 3,5-dimethylacetildenafil | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

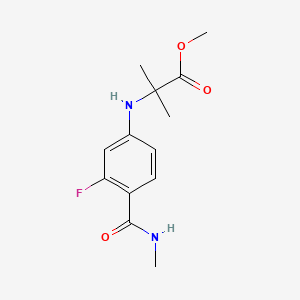

![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)

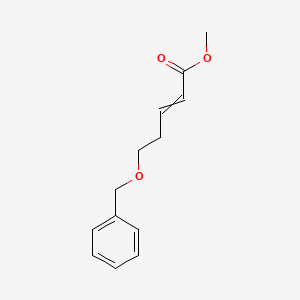

![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)

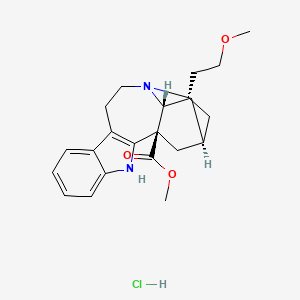

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)